molecular formula C11H9N5OS3 B10891255 4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)phenyl thiocyanate

4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)phenyl thiocyanate

Cat. No.: B10891255
M. Wt: 323.4 g/mol
InChI Key: GDPXTFZWHNHBIK-UHFFFAOYSA-N
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Description

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE is a complex organic compound that features a thiadiazole ring, an acyl group, and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE typically involves multiple steps One common approach starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with acylating agents to introduce the acyl group

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the thiocyanate group can yield various substituted derivatives.

Scientific Research Applications

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The thiocyanate group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the acyl and thiocyanate groups.

    4-Acetamidophenyl thiocyanate: Contains the thiocyanate group but lacks the thiadiazole ring.

Uniqueness

4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE is unique due to the combination of the thiadiazole ring, acyl group, and thiocyanate group, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H9N5OS3

Molecular Weight

323.4 g/mol

IUPAC Name

[4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl] thiocyanate

InChI

InChI=1S/C11H9N5OS3/c12-6-19-8-3-1-7(2-4-8)14-9(17)5-18-11-16-15-10(13)20-11/h1-4H,5H2,(H2,13,15)(H,14,17)

InChI Key

GDPXTFZWHNHBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)SC#N

Origin of Product

United States

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